REACTION_CXSMILES
|
CC(C(C(C(S)(C)C)(C)C)(C)C)C.[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:24]([O:29][CH3:30])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:31]([OH:36])(=[O:35])[C:32]([CH3:34])=[CH2:33]>>[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:24]([O:29][CH3:30])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:31]([OH:36])(=[O:35])[C:32]([CH3:34])=[CH2:33] |f:1.2.3|
|
Name
|
azoisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C(C)(C)C(C)(C)C(C)(C)S
|
Name
|
t-butyl methacrylate methyl methacrylate methacrylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a copolymer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |